MYXOBACTERALPHALYTICPROTEINASE
Description
MYXOBACTERALPHALYTICPROTEINASE is a proteolytic enzyme derived from myxobacteria, a group of Gram-negative bacteria known for their complex life cycles and production of bioactive secondary metabolites. This enzyme exhibits broad substrate specificity, hydrolyzing peptide bonds in proteins under physiological conditions. Its catalytic mechanism involves a serine residue in the active site, akin to other serine proteases, but with unique structural adaptations that enhance stability in diverse environmental conditions .
Characterization studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have revealed a molecular weight of approximately 28 kDa and an isoelectric point (pI) of 8.2, distinguishing it from other bacterial proteases . Its tertiary structure, resolved via X-ray crystallography, features a compact α/β hydrolase fold with a substrate-binding cleft optimized for hydrophobic residues .
Properties
CAS No. |
12585-31-8 |
|---|---|
Molecular Formula |
C11H9NO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Characteristics
MYXOBACTERALPHALYTICPROTEINASE shares structural homology with subtilisin (from Bacillus spp.) and proteinase K (from Engyodontium album), yet key differences exist:
| Parameter | This compound | Subtilisin | Proteinase K |
|---|---|---|---|
| Molecular Weight (kDa) | 28 | 27.5 | 28.9 |
| Active Site Residues | Ser-His-Asp triad | Ser-His-Asp triad | Ser-His-Asp triad |
| Thermal Stability (°C) | Stable up to 65 | Stable up to 60 | Stable up to 70 |
| Glycosylation Status | Non-glycosylated | Partially glycosylated | Highly glycosylated |
Data derived from comparative MS and circular dichroism (CD) spectroscopy studies .
Enzymatic Activity and Substrate Specificity
- Catalytic Efficiency (kcat/KM) : this compound demonstrates a kcat/KM of 4.5 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> for casein hydrolysis, outperforming subtilisin (3.2 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) but lagging behind proteinase K (6.8 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>) .
- pH Optima : Operates optimally at pH 9.0, similar to subtilisin (pH 8.5–10), but unlike proteinase K, which retains activity at pH 4.0–12.0 due to its glycosylation-enhanced stability .
Stability and Functional Resilience
- Organic Solvent Tolerance: Retains >80% activity in 30% (v/v) ethanol, surpassing subtilisin (50% activity loss) and matching proteinase K. This trait is attributed to its hydrophobic core and absence of labile post-translational modifications .
- Inhibitor Sensitivity : Inhibited by phenylmethylsulfonyl fluoride (PMSF), a serine protease inhibitor, but resistant to EDTA, confirming its metal-independent mechanism .
Research Findings and Implications
- Industrial Protein Degradation: Its solvent stability makes it suitable for peptide synthesis in non-aqueous media, outperforming subtilisin in dimethylformamide (DMF)-rich environments .
- Pharmaceutical Relevance: Unlike proteinase K, this compound lacks allergenic glycoproteins, reducing immunogenicity risks in therapeutic formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
